molecular formula C10H13NO3 B554737 O-benzyl-L-serine CAS No. 4726-96-9

O-benzyl-L-serine

Cat. No. B554737
CAS RN: 4726-96-9
M. Wt: 195.21 g/mol
InChI Key: IDGQXGPQOGUGIX-VIFPVBQESA-N
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Description

O-benzyl-L-serine is a L-alpha-amino acid . It is used in the preparation of serine analogs as specific agonists for NMDA receptor glycine binding sites . It also functions as an eluent for ligand exchange chromatography for the separation of constrained glutamate receptor ligands .


Synthesis Analysis

O-benzyl-L-serine carboxyanhydrides were synthesized via diazotization of O-benzyl-L-serine with sodium nitrite in aqueous sulfuric acid solution followed by cyclization of the resulting serine-based α-hydroxy acid with phosgene . The partially resolved mixture of enantiomers obtained in the Wünsch–Fürst resolution of N-formyl-O-benzyl-DL-serine may be separated by selective solubilisation without resource to a second resolving agent .


Molecular Structure Analysis

The molecular formula of O-benzyl-L-serine is C10H13NO3 . The average mass is 195.215 Da and the monoisotopic mass is 195.089539 Da .


Chemical Reactions Analysis

In solid phase synthesis, cleaving the peptide from the resin with HF or TFMSA simultaneously cleaves the benzyl ether from Ser (Bzl) residues . In solution phase, the benzyl protecting group may be cleaved by hydrogenolysis .


Physical And Chemical Properties Analysis

O-benzyl-L-serine has a density of 1.2±0.1 g/cm3, a boiling point of 359.1±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 63.8±3.0 kJ/mol and a flash point of 170.9±26.5 °C . The index of refraction is 1.560 .

Scientific Research Applications

Neurobiology

O-benzyl-L-serine plays a role in the transport of D-serine into astrocytes in the brain . D-serine is an important signaling molecule that activates N-methyl D-aspartate receptors (NMDARs) in conjunction with the neurotransmitter glutamate . The study used in situ patch clamp recordings and pharmacological manipulation of astrocytes in the CA1 region of the mouse hippocampal brain slices to investigate the transport of D-serine across the plasma membrane . They observed D-serine-induced transport-associated currents upon puff-application of 10 mM D-serine on astrocytes . Further, O-benzyl-L-serine, a known substrate inhibitor of the alanine serine cysteine transporters (ASCT), reduced D-serine uptake . These results indicate that ASCT is a central mediator of astrocytic D-serine transport and plays a role in regulating its synaptic concentration by sequestration into astrocytes .

Peptide Synthesis

O-benzyl-L-serine can be utilized as the starting material in peptide syntheses . The optically active O-Benzyl-L-serine was prepared in 78% yield by the enzymatic resolution of the N-acetyl derivative with Takadiastase . Dl-Seryl-glycine was prepared by the N. C. A. method of Bailey and Dl-seryl-L-leucine was synthesized by the Fischer’s acid chloride method respectively .

Polymer Science

O-benzyl-L-serine is used in the synthesis of water-soluble poly(α-hydroxy acids) via ring-opening polymerization of O-benzyl-L-serine carboxyanhydrides . The resulting polymers, after the removal of the benzyl group, are degradable, water-soluble, and bear α pendant hydroxyl groups . These polymers showed excellent cell compatibility, suggesting their potential use as novel materials in constructing drug delivery systems and as hydrogel scaffolds for tissue engineering applications .

Phosphopeptide Synthesis

O-Benzylphospho-N-Fmoc-L-serine is used in the synthesis of phosphopeptides . This derivative can be introduced using standard activation methods, such as PyBOP and TBTU . The monoprotected phosphoserine residue once incorporated is stable to piperidine .

Amino Acids and Peptide Synthesis Reagents

O-benzyl-L-serine is used as a reagent in the synthesis of amino acids and peptides . The specific scientific field would be biochemistry, specifically peptide synthesis . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the source .

Synthesis of Water-Soluble Poly(α-hydroxy acids)

O-benzyl-L-serine is used in the synthesis of water-soluble poly(α-hydroxy acids) via living ring-opening polymerization of O-benzyl-L-serine carboxyanhydrides . The resulting polymers, after the removal of the benzyl group, are degradable, water-soluble, and bear α pendant hydroxyl groups . These polymers showed excellent cell compatibility, suggesting their potential use as novel materials in constructing drug delivery systems and as hydrogel scaffolds for tissue engineering applications .

Future Directions

O-benzyl-L-serine has potential applications in the field of chiral ligand-exchange chromatography . It could also be used in the preparation of serine analogs as specific agonists for NMDA receptor glycine binding sites , suggesting potential applications in neuroscience research.

Relevant Papers The preparation of O-benzyl-L-serine was discussed in a paper by A. Dutta and J. Morley . Another paper discussed the use of O-Benzyl- (S)-serine as a new chiral selector for ligand-exchange chromatography .

properties

IUPAC Name

(2S)-2-amino-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGQXGPQOGUGIX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30916-68-8
Record name L-Serine, O-(phenylmethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30916-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20884107
Record name L-Serine, O-(phenylmethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-benzyl-L-serine

CAS RN

4726-96-9
Record name O-Benzyl-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4726-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Benzyl-L-serine
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Record name L-Serine, O-(phenylmethyl)-
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Record name L-Serine, O-(phenylmethyl)-
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Record name O-benzyl-L-serine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
545
Citations
H Sugano, M Miyoshi - The Journal of Organic Chemistry, 1976 - ACS Publications
… , N-tert-butyloxycarbonyl-O-benzyl-L-serine has proved to be a … In addition, IV-iert-butyloxycarbonyl-O-benzyl-L-serine was … N-ieri-Butyloxycarbonyl-O-benzyl-L-serine was obtained …
Number of citations: 83 pubs.acs.org
Y Lu, L Yin, Y Zhang, Z Zhang, Y Xu, R Tong… - ACS macro …, 2012 - ACS Publications
… O-benzyl-l-serine carboxyanhydrides were synthesized via diazotization of O-benzyl-l-serine … via ring-opening polymerization of O-benzyl-l-serine carboxyanhydrides followed by the …
Number of citations: 66 pubs.acs.org
CH Wong, MF Ho, KT Wang - The Journal of Organic Chemistry, 1978 - ACS Publications
… O-Benzyl-L-serine derivatives are useful in peptide synthesis… Okawa1 prepared O-benzyl-L-serine via bromination of … The acylase method can obtain optically pure O-benzyl-L-serine …
Number of citations: 13 pubs.acs.org
K Okawa - Bulletin of the Chemical Society of Japan, 1956 - journal.csj.jp
The optically active O-Benzyl-L-serine was prepared in 78% yield by the enzymatic resolution of the N-acetyl derivative with Takadiastase. DL-Seryl-glycine was prepared by the NCA …
Number of citations: 46 www.journal.csj.jp
K Imahori, H Inouye - Biopolymers: Original Research on …, 1967 - Wiley Online Library
Four samples of copolymers of γ‐benzyl is L‐glutamic (BLG) and O‐benxyl‐L‐serine (BLS) were synthesized by changing the mixing ratio of two monomer anhydrides. The …
Number of citations: 7 onlinelibrary.wiley.com
Z Bohak, E Katchalski - Biochemistry, 1963 - ACS Publications
… Debenzylation of poly-O-benzyl-L-serine with anhydrous … during the debenzylation of poly-O-benzyl-L-serine, and that the poly-L-… from the DP of the parent poly-O-benzylL-serine (DP = …
Number of citations: 87 pubs.acs.org
EM Bradbury, A Elliott, WE Hanby - Journal of Molecular Biology, 1962 - Elsevier
… Poly-O-benzyl-L-serine has been found to exist either in the ,B.conformation or in the random coil form in solution. Transition from ,B.structures to the random coil form has been …
Number of citations: 51 www.sciencedirect.com
A Avenoza, C Cativiela, F Corzana, JM Peregrina… - …, 1997 - thieme-connect.com
… O-Benzyl-L-serine was then quantitatively esterified with diazomethane to afibrd Obenzyl-L-serine … yield by reaction of O-benzyl-L-serine with methanol/acetyl chloride (Scheme 2). …
Number of citations: 20 www.thieme-connect.com
P De Witt, D Misiti, G Zappia - Tetrahedron letters, 1989 - Elsevier
Tetrahedron Letters,Vol.30,No.4O,pp 5505-5506,1989 0040-4039/89 $3.00 + .oo Printed in Great Britain Perqamon Press plc ( [a]~ = Page 1 Tetrahedron Letters,Vol.30,No.4O,pp 5505-5506,1989 …
Number of citations: 15 www.sciencedirect.com
M Tsukada, M Nagura, H Ishikawa - Sen'i Gakkaishi, 1983 - jstage.jst.go.jp
Molecular conformation and crystal structure of poly-O-benzyl-L-serine (POBLS) and poly-L-serine (PLS) as model compounds related to silk sericin were investigated by means of an …
Number of citations: 0 www.jstage.jst.go.jp

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